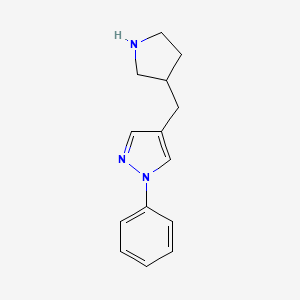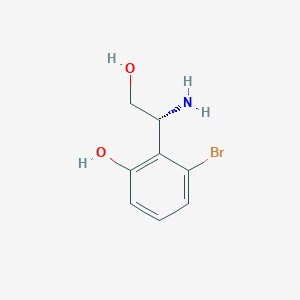
(R)-2-(1-Amino-2-hydroxyethyl)-3-bromophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(1-Amino-2-hydroxyethyl)-3-bromophenol is a chiral compound with a bromine atom attached to the phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Amino-2-hydroxyethyl)-3-bromophenol typically involves the following steps:
Amino Alcohol Formation: The amino alcohol moiety can be introduced through a reductive amination process, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of ®-2-(1-Amino-2-hydroxyethyl)-3-bromophenol may involve large-scale bromination and reductive amination processes, with careful control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to an alkyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alkylated derivatives.
Substitution: Formation of substituted phenol derivatives.
科学的研究の応用
Chemistry
®-2-(1-Amino-2-hydroxyethyl)-3-bromophenol is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds and pharmaceuticals.
Biology
In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine
Industry
In the industrial sector, ®-2-(1-Amino-2-hydroxyethyl)-3-bromophenol can be used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of ®-2-(1-Amino-2-hydroxyethyl)-3-bromophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with the active sites of enzymes, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
®-2-(1-Amino-2-hydroxyethyl)-3-chlorophenol: Similar structure but with a chlorine atom instead of bromine.
®-2-(1-Amino-2-hydroxyethyl)-3-iodophenol: Similar structure but with an iodine atom instead of bromine.
®-2-(1-Amino-2-hydroxyethyl)-4-bromophenol: Similar structure but with the bromine atom at a different position on the phenol ring.
Uniqueness
®-2-(1-Amino-2-hydroxyethyl)-3-bromophenol is unique due to the specific positioning of the bromine atom, which can influence its reactivity and binding properties. The chiral nature of the compound also adds to its uniqueness, making it valuable in the synthesis of enantiomerically pure compounds.
特性
分子式 |
C8H10BrNO2 |
|---|---|
分子量 |
232.07 g/mol |
IUPAC名 |
2-[(1R)-1-amino-2-hydroxyethyl]-3-bromophenol |
InChI |
InChI=1S/C8H10BrNO2/c9-5-2-1-3-7(12)8(5)6(10)4-11/h1-3,6,11-12H,4,10H2/t6-/m0/s1 |
InChIキー |
RRIUFTVKHGSWPX-LURJTMIESA-N |
異性体SMILES |
C1=CC(=C(C(=C1)Br)[C@H](CO)N)O |
正規SMILES |
C1=CC(=C(C(=C1)Br)C(CO)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-chloro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B13603652.png)
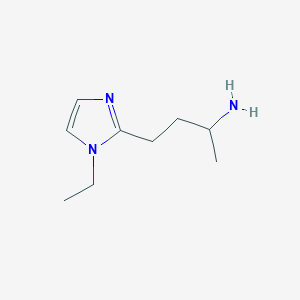


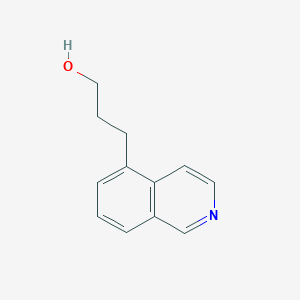


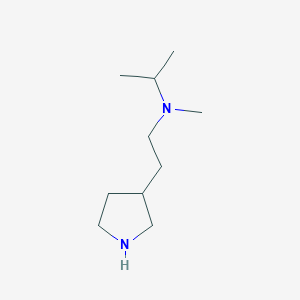
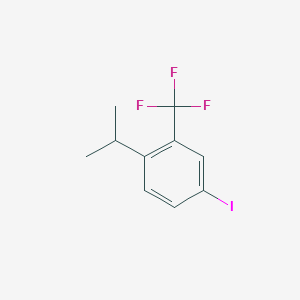
![7-Azaspiro[3.5]nonane-6-carboxylicacidhydrochloride](/img/structure/B13603704.png)
